N-(4-{[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by reacting 5-tert-butyl-3-(2-chlorophenyl)pyrazole with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine ring.
Amination: The pyrazolo[1,5-a]pyrimidine core is then aminated using suitable amines under controlled conditions.
Acetylation: The final step involves the acetylation of the aminated product to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
N-(4-{[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-{[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine
- N-(3-((3-bromo-5-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)propyl)-4-(tert-butyl)-N-methylbenzenesulfonamide
Uniqueness
N-(4-{[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which can influence its binding affinity and selectivity towards target enzymes.
Properties
Molecular Formula |
C24H24ClN5O |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-[4-[[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C24H24ClN5O/c1-15(31)27-16-9-11-17(12-10-16)28-22-13-21(24(2,3)4)29-23-19(14-26-30(22)23)18-7-5-6-8-20(18)25/h5-14,28H,1-4H3,(H,27,31) |
InChI Key |
UKXCKRYQNBZSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4Cl)C(C)(C)C |
Origin of Product |
United States |
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